2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole
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Overview
Description
2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a 4-methylpiperazine group and a nitro group attached to the benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzothiazole core using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the 4-Methylpiperazine Group: The final step involves the nucleophilic substitution reaction where 4-methylpiperazine is reacted with the nitrobenzothiazole intermediate in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and substitution reactions, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Potassium carbonate (K2CO3) as a base, and suitable nucleophiles.
Cyclization: Acidic or basic conditions depending on the desired cyclization pathway.
Major Products Formed
Reduction: Formation of 2-(4-Methylpiperazin-1-yl)-6-amino-1,3-benzothiazole.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The piperazine moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)-1,3-benzothiazole: Lacks the nitro group, which may result in different biological activities.
6-Nitro-1,3-benzothiazole: Lacks the piperazine group, which may affect its ability to interact with biological targets.
4-Methylpiperazin-1-yl derivatives: Various derivatives with different substituents on the benzothiazole ring.
Uniqueness
2-(4-Methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole is unique due to the presence of both the nitro and piperazine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-14-4-6-15(7-5-14)12-13-10-3-2-9(16(17)18)8-11(10)19-12/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWYGKDUTIDWPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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